TrxR1-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TrxR1-IN-1 is a novel inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme that plays a crucial role in maintaining cellular redox homeostasis by reducing thioredoxin. Thioredoxin reductase 1 is a selenoprotein that helps protect cells from oxidative stress and is involved in various cellular processes, including DNA synthesis, cell proliferation, and apoptosis . This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells by disrupting redox balance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TrxR1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a selenocysteine-containing precursor, followed by its acetylation and subsequent coupling with other functional groups to form the final compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure optimal yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process while ensuring compliance with safety and environmental regulations. This includes optimizing reaction conditions, using high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities .

Chemical Reactions Analysis

Types of Reactions: TrxR1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biological activity and therapeutic potential .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperature, pH, and solvent systems to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized intermediates, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Cancer Treatment

TrxR1-IN-1 has shown significant potential as an anticancer agent. In various studies, inhibition of TrxR1 led to increased reactive oxygen species (ROS) levels, which can induce apoptosis in cancer cells. For instance:

- Colorectal Cancer : Hydroxytyrosol (a compound related to this compound) was identified as a potent inhibitor that induced ROS accumulation and apoptosis in colorectal cancer cells. The study demonstrated that silencing TrxR1 enhanced the cytotoxic effects of hydroxytyrosol, suggesting that TrxR1 is a viable target for drug development in colorectal cancer treatment .

- Non-Small Cell Lung Cancer : Research indicated that TrxR1 is significantly upregulated in non-small cell lung cancer. Inhibitors targeting this enzyme could disrupt redox homeostasis in these cancer cells, leading to increased oxidative stress and cell death .

Cardiovascular Disease

This compound may also have therapeutic implications in cardiovascular diseases. Thioredoxin 1 (Trx1), which is reduced by TrxR1, has protective effects against ischemia/reperfusion injury:

- Heart Protection : Recombinant Trx1 has been shown to protect cardiac tissue from ischemic damage by reducing oxidized proteins and enhancing mitochondrial function. The potential application of r-Trx1 therapy suggests that inhibiting TrxR1 could enhance the cardioprotective effects of Trx1 during ischemic events .

Regulation of Nrf2 Pathway

TrxR1 plays a significant role in regulating the Nrf2-Keap1 response system, which is crucial for cellular defense against oxidative stress:

- Nrf2 Activation : Inhibition of TrxR1 can lead to the activation of Nrf2, a transcription factor that regulates antioxidant response genes. Studies have shown that decreased activity of TrxR1 correlates with increased Nrf2 activity, suggesting that compounds like this compound may enhance the cellular antioxidant response through this pathway .

Data Tables

Case Study 1: Hydroxytyrosol in Colorectal Cancer

A study demonstrated that hydroxytyrosol effectively inhibited TrxR1 activity in colorectal cancer cells, leading to increased ROS levels and apoptosis. This highlights the potential for developing novel anticancer therapies targeting TrxR1.

Case Study 2: Thioredoxin 1 in Cardiac Protection

Research involving recombinant thioredoxin 1 showed its efficacy in reducing ischemia/reperfusion injury in animal models. The study emphasized the need for further exploration into intracellular delivery mechanisms for therapeutic applications.

Mechanism of Action

TrxR1-IN-1 exerts its effects by inhibiting the activity of thioredoxin reductase 1, thereby disrupting the redox balance within cells. This inhibition leads to an accumulation of reactive oxygen species (ROS) and oxidative stress, ultimately resulting in apoptosis of cancer cells . The molecular targets of this compound include the active site of thioredoxin reductase 1, where it binds and inhibits the enzyme’s activity . The pathways involved in its mechanism of action include the activation of apoptotic signaling pathways and the disruption of cellular redox homeostasis .

Comparison with Similar Compounds

TrxR1-IN-1 is unique compared to other thioredoxin reductase inhibitors due to its specific binding affinity and potency. Similar compounds include auranofin, piperlongumine, and butaselen, which also target thioredoxin reductase but may have different mechanisms of action and therapeutic profiles . This compound stands out for its potential to induce apoptosis in cancer cells with high specificity and minimal off-target effects .

List of Similar Compounds:- Auranofin

- Piperlongumine

- Butaselen

- Cynaropicrin

- Securinine

- Vitagulantin A

- Gambogenic acid

- Sanguinarine

- Jolkinolide B

- Gelenaline

Biological Activity

Thioredoxin reductase 1 (TrxR1) is a crucial enzyme involved in maintaining cellular redox balance and protecting against oxidative stress. The compound TrxR1-IN-1 has emerged as a significant inhibitor of TrxR1, with implications for cancer therapy and other diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and potential therapeutic applications.

TrxR1 functions as a selenoprotein that reduces oxidized thioredoxin (Trx) using electrons derived from NADPH. The inhibition of TrxR1 by compounds like this compound can disrupt this redox balance, leading to increased levels of reactive oxygen species (ROS) within cells. This disruption can trigger various cellular responses, including apoptosis and cell cycle arrest.

Inhibitory Effects of this compound

This compound has been shown to effectively inhibit the enzymatic activity of TrxR1 in various cellular contexts. For instance, studies indicate that the inhibition of TrxR1 leads to:

- Increased ROS Accumulation : Elevated ROS levels can induce oxidative stress, which is detrimental to cancer cells, potentially leading to their death .

- Induction of Apoptosis : By promoting oxidative damage, this compound can initiate apoptotic pathways in cancer cells .

- Cell Cycle Arrest : The compound has been linked to G1/S phase cell cycle arrest, further inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different cancer types:

1. Colorectal Cancer

A study demonstrated that hydroxytyrosol (HT), a natural compound with similar inhibitory effects on TrxR1, significantly reduced the viability of colon cancer cells by inducing apoptosis and increasing ROS levels. The findings suggest that targeting TrxR1 could be a viable strategy for colorectal cancer treatment .

2. Lung Cancer

Research involving lung adenocarcinoma (LUAD) revealed that high expression levels of TrxR1 correlate with poor patient prognosis. The combination of TrxR1 inhibitors like this compound with existing therapies such as lenvatinib showed enhanced antitumor effects through synergistic mechanisms that further increase ROS levels in cancer cells .

3. Glioma

In glioma studies, overexpression of TrxR1 was associated with increased resistance to ionizing radiation. Inhibiting TrxR1 using compounds like this compound sensitized these cells to radiation therapy by enhancing ROS accumulation and promoting apoptosis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound across different studies:

Q & A

Q. Basic: What is the primary biochemical target of TrxR1-IN-1, and how is its inhibitory efficacy quantified?

This compound selectively inhibits thioredoxin reductase 1 (TrxR1), a key enzyme in redox homeostasis. Its inhibitory potency is measured via the half-maximal inhibitory concentration (IC₅₀). For TrxR1, the reported IC₅₀ is 8.8 μM , determined using enzyme activity assays under standardized conditions (e.g., DTNB reduction assays). Cell-based efficacy is quantified against cancer cell lines (e.g., IC₅₀ values of 1.5–2.8 μM in MCF-7, HeLa, and A549 cells) via MTT or similar viability assays .

Methodological Consideration :

- Use purified TrxR1 enzyme for in vitro assays to avoid off-target effects.

- Validate cell line-specific responses using at least two independent viability assays (e.g., MTT and ATP-based luminescence) .

Q. Basic: What experimental controls are critical when assessing this compound’s antioxidant activity?

To isolate this compound’s antioxidant effects from nonspecific redox interactions:

- Negative Control : Include a TrxR1-deficient cell line or siRNA-mediated TrxR1 knockdown models.

- Positive Control : Use a known antioxidant (e.g., NAC) and a TrxR1-specific inhibitor (e.g., auranofin).

- DPPH Radical Scavenging Assay : Quantify free radical scavenging at varying concentrations (e.g., 10–100 μM) to confirm direct antioxidant activity .

Q. Advanced: How can researchers reconcile contradictory IC₅₀ values for this compound across different cancer cell lines?

Discrepancies in IC₅₀ values (e.g., 1.5 μM in MCF-7 vs. 2.8 μM in SW-480) may arise from:

- Cell Line Heterogeneity : Variations in TrxR1 expression levels, redox buffer capacity, or metabolic activity.

- Assay Conditions : Differences in serum content, incubation time, or endpoint detection methods (e.g., colorimetric vs. fluorometric assays).

Resolution Strategy :

Q. Advanced: What methodologies are recommended to validate this compound’s specificity over related redox enzymes (e.g., glutathione reductase)?

To confirm target specificity:

Enzyme Panel Screening : Test this compound against glutathione reductase (GR), catalase, and SOD at physiologically relevant concentrations (1–10 μM).

Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to TrxR1’s selenocysteine active site versus GR’s FAD domain.

Knockout/Rescue Models : Compare TrxR1-KO cells transfected with wild-type vs. mutant (Cys/Sec-deficient) TrxR1 .

Q. Advanced: How should dose-response studies be designed to evaluate this compound’s therapeutic window in non-cancerous cells?

- Cell Models : Include primary human fibroblasts or organoids to assess toxicity in normal tissues.

- Dose Range : Test 0.1–50 μM to capture IC₅₀ and lethal dose (LD₅₀).

- Endpoint Metrics :

Q. Advanced: What statistical approaches are optimal for analyzing this compound’s synergistic effects with chemotherapeutics?

For combination studies (e.g., this compound + cisplatin):

- Synergy Calculation : Use the Chou-Talalay method to compute combination indices (CI < 1 indicates synergy).

- Experimental Replicates : Perform triplicate biological repeats with technical triplicates to account for variability.

- ANOVA with Post Hoc Tests : Compare mean differences across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

Q. Basic: What are the key considerations for storing and reconstituting this compound to maintain stability?

- Storage : Aliquot and store at -80°C in anhydrous DMSO to prevent hydrolysis. Avoid freeze-thaw cycles (>3 cycles reduce potency).

- Reconstitution : Warm to room temperature, vortex for 30 sec, and dilute in PBS (pH 7.4) immediately before use.

- Stability Assay : Confirm integrity via HPLC-UV at 254 nm after 24-hr incubation in assay buffer .

Q. Advanced: How can researchers address potential off-target effects of this compound in in vivo models?

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated tissues to identify dysregulated pathways.

- Pharmacokinetic Monitoring : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with toxicity.

- Rescue Experiments : Co-administer a TrxR1 substrate (e.g., thioredoxin) to reverse phenotype-specific effects .

Q. Basic: What assays are suitable for detecting TrxR1 inhibition in real time?

- NADPH Oxidation Assay : Monitor TrxR1 activity spectrophotometrically at 340 nm (NADPH depletion rate).

- Cell-Based Reporter Systems : Use TrxR1-responsive luciferase constructs (e.g., ARE-luciferase) in HEK293T cells.

- Fluorescent Probes : Employ TRFS-green, a selenocysteine-targeting probe, to visualize TrxR1 activity via fluorescence microscopy .

Q. Advanced: What mechanistic studies are needed to elucidate this compound’s role in ferroptosis induction?

- Lipid Peroxidation Assays : Quantify malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS).

- GPX4 Activity Correlation : Measure GPX4 activity (e.g., NADPH-coupled assay) to assess compensatory redox mechanisms.

- Iron Chelator Controls : Use deferoxamine to confirm ferroptosis dependency on iron accumulation .

Properties

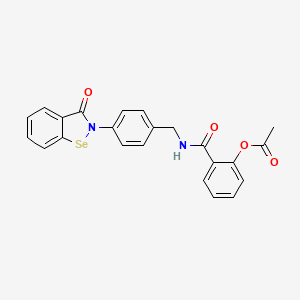

Molecular Formula |

C23H18N2O4Se |

|---|---|

Molecular Weight |

465.4 g/mol |

IUPAC Name |

[2-[[4-(3-oxo-1,2-benzoselenazol-2-yl)phenyl]methylcarbamoyl]phenyl] acetate |

InChI |

InChI=1S/C23H18N2O4Se/c1-15(26)29-20-8-4-2-6-18(20)22(27)24-14-16-10-12-17(13-11-16)25-23(28)19-7-3-5-9-21(19)30-25/h2-13H,14H2,1H3,(H,24,27) |

InChI Key |

YTNGXACANTXCOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4[Se]3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.